N-(4-methylbenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
Overview
Description
N-(4-methylbenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Properties
1,2,4-Triazole derivatives are of significant interest in the field of organic and medicinal chemistry due to their broad range of biological activities. Studies focus on novel synthesis methods and the exploration of their physico-chemical properties. For instance, research on the degradation pathways and by-products of acetaminophen, a compound structurally related to the target molecule, provides insights into advanced oxidation processes (AOPs) used to treat pharmaceutical contaminants in water, highlighting the environmental relevance of these compounds (Qutob et al., 2022).
Biological Effects
The extensive range of biological activities exhibited by 1,2,4-triazole derivatives makes them a focal point of research in developing new therapeutic agents. Studies on various 1,2,4-triazole derivatives have shown antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. These compounds are evaluated for their potential in addressing a multitude of diseases, including cancer, infectious diseases, and neurological disorders. For example, research has shown that derivatives of 1,2,4-triazole possess significant biological activity, making them promising candidates for further drug development (Ohloblina, 2022).
Environmental Applications
The environmental fate and behavior of compounds containing 1,2,4-triazole units, such as parabens, have been extensively studied. These investigations are crucial for understanding the impact of these compounds on aquatic ecosystems and for developing strategies to mitigate their presence in the environment. Research highlights the ubiquity of parabens in surface waters and sediments and discusses their biodegradability and potential as endocrine disruptors (Haman et al., 2015).
Advanced Materials
1,2,4-Triazole derivatives are also explored for their applications in advanced materials, such as porous polymers for CO2 capture and conversion. These materials are investigated for their potential to address environmental challenges related to greenhouse gas emissions. Studies focus on the design and synthesis of nitrogen-doped porous polymers, highlighting their efficacy in capturing CO2 and converting it into useful products (Mukhtar et al., 2020).
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the triazole ring .
Biochemical Pathways
Given the wide range of biological activities associated with 1,2,4-triazole derivatives, it is likely that multiple pathways could be affected .
Result of Action
1,2,4-triazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(1,2,4-triazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-10-2-4-11(5-3-10)6-14-12(17)7-16-9-13-8-15-16/h2-5,8-9H,6-7H2,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPFZOGUUCEUMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501199895 | |
Record name | N-[(4-Methylphenyl)methyl]-1H-1,2,4-triazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501199895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866142-76-9 | |
Record name | N-[(4-Methylphenyl)methyl]-1H-1,2,4-triazole-1-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866142-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(4-Methylphenyl)methyl]-1H-1,2,4-triazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501199895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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